2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid
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Overview
Description
2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid is a complex organic compound that features a benzenesulfonyl group attached to a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid typically involves the reaction of benzenesulfonyl chloride with 1,2,3,4-tetrahydroisoquinoline under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with bromoacetic acid in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid can undergo several types of chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfonamide.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted sulfonyl compounds depending on the nucleophile used.
Scientific Research Applications
2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the tetrahydroisoquinoline moiety can interact with various biological pathways, modulating cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid: Similar structure with a fluorine atom on the benzene ring.
Benzenesulfonic acid: Lacks the tetrahydroisoquinoline moiety but shares the sulfonyl group.
Sulfonamides: Compounds containing the sulfonamide functional group, similar in reactivity and applications.
Uniqueness
2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid is unique due to the combination of the benzenesulfonyl and tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-17(20)12-16-15-9-5-4-6-13(15)10-11-18(16)23(21,22)14-7-2-1-3-8-14/h1-9,16H,10-12H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIVFNJHEOEAAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)CC(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47195565 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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